molecular formula C17H18N6O3 B12937768 9H-Purine-9-propanenitrile, 6-[[(3,4-dimethoxyphenyl)methoxy]amino]- CAS No. 827585-22-8

9H-Purine-9-propanenitrile, 6-[[(3,4-dimethoxyphenyl)methoxy]amino]-

Cat. No.: B12937768
CAS No.: 827585-22-8
M. Wt: 354.4 g/mol
InChI Key: VKMQAKCFPKYEPL-UHFFFAOYSA-N
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Description

3-(6-(((3,4-Dimethoxybenzyl)oxy)amino)-9H-purin-9-yl)propanenitrile is a complex organic compound that features a purine base linked to a propanenitrile group through a 3,4-dimethoxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-(((3,4-Dimethoxybenzyl)oxy)amino)-9H-purin-9-yl)propanenitrile typically involves multiple steps:

    Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and cyanamide.

    Attachment of the 3,4-Dimethoxybenzyl Group: This step involves the protection of the amino group on the purine base using the 3,4-dimethoxybenzyl group.

    Formation of the Propanenitrile Linker:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow chemistry techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 3,4-dimethoxybenzyl moiety.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The purine base can undergo substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the reaction.

Major Products

    Oxidation: Products may include oxidized derivatives of the 3,4-dimethoxybenzyl group.

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Substituted purine derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

3-(6-(((3,4-Dimethoxybenzyl)oxy)amino)-9H-purin-9-yl)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(6-(((3,4-Dimethoxybenzyl)oxy)amino)-9H-purin-9-yl)propanenitrile involves its interaction with purine receptors or enzymes involved in purine metabolism. The 3,4-dimethoxybenzyl group may enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-(((3,4-Dimethoxybenzyl)oxy)amino)-9H-purin-9-yl)propanenitrile is unique due to its specific combination of a purine base, a 3,4-dimethoxybenzyl group, and a propanenitrile linker. This unique structure allows it to interact with a distinct set of molecular targets, making it valuable for specialized applications in medicinal chemistry and material science.

Properties

CAS No.

827585-22-8

Molecular Formula

C17H18N6O3

Molecular Weight

354.4 g/mol

IUPAC Name

3-[6-[(3,4-dimethoxyphenyl)methoxyamino]purin-9-yl]propanenitrile

InChI

InChI=1S/C17H18N6O3/c1-24-13-5-4-12(8-14(13)25-2)9-26-22-16-15-17(20-10-19-16)23(11-21-15)7-3-6-18/h4-5,8,10-11H,3,7,9H2,1-2H3,(H,19,20,22)

InChI Key

VKMQAKCFPKYEPL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CONC2=C3C(=NC=N2)N(C=N3)CCC#N)OC

Origin of Product

United States

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